molecular formula C13H24Cl2N2O B12742646 4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride CAS No. 126002-17-3

4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride

Katalognummer: B12742646
CAS-Nummer: 126002-17-3
Molekulargewicht: 295.2 g/mol
InChI-Schlüssel: GZJPSTFCFNIJCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride is an organic compound with a complex structure. It is known for its polyfunctional nature, having a tertiary amine, ether, and hydroxyl functionality. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride involves multiple steps. One common method includes the reaction of dimethylamine with ethylene oxide to produce dimethylaminoethoxyethanol . This intermediate is then further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of specialized equipment to ensure the purity and yield of the final product. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired chemical transformations.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as a weak base due to its tertiary amine group, which can accept protons. This property allows it to interact with various biological molecules and potentially modulate their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

126002-17-3

Molekularformel

C13H24Cl2N2O

Molekulargewicht

295.2 g/mol

IUPAC-Name

1-[4-[2-(dimethylamino)ethoxy]phenyl]propan-2-amine;dihydrochloride

InChI

InChI=1S/C13H22N2O.2ClH/c1-11(14)10-12-4-6-13(7-5-12)16-9-8-15(2)3;;/h4-7,11H,8-10,14H2,1-3H3;2*1H

InChI-Schlüssel

GZJPSTFCFNIJCD-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=C(C=C1)OCCN(C)C)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.